N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of this compound would exhibit characteristic absorptions corresponding to:
- Amide I band : 1640–1680 cm⁻¹ (C=O stretch).
- Amide II band : 1530–1570 cm⁻¹ (N-H bend coupled with C-N stretch).
- Aliphatic C-H stretches : 2850–2950 cm⁻¹ (symmetric/asymmetric CH₂ vibrations).
- Acetate C=O stretch : 1710–1760 cm⁻¹ (ester carbonyl).
Table 2: Key FT-IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Amide C=O | 1650 | Stretching vibration |
| Amide N-H | 3300 | Stretching vibration |
| CH₂ | 2850–2950 | Symmetric/asymmetric stretch |
| Acetate C=O | 1740 | Stretching vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 0.88 ppm (t, 6H) : Terminal methyl groups of stearamide chains.
- δ 1.25 ppm (m, 60H) : Methylene protons in stearamide chains.
- δ 2.15 ppm (t, 4H) : α-CH₂ groups adjacent to amide linkages.
- δ 2.45–2.65 ppm (m, 8H) : Ethylene protons in the backbone.
- δ 3.25 ppm (s, 3H) : Acetate methyl group.
- δ 6.50 ppm (br, 2H) : Amide N-H protons.
- δ 14.1 ppm : Terminal methyl carbons.
- δ 22.7–34.2 ppm : Methylene carbons in stearamide chains.
- δ 39.8 ppm : α-CH₂ carbons near amide groups.
- δ 171.5 ppm : Amide carbonyl carbons.
- δ 178.2 ppm : Acetate carbonyl carbon.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) would yield the following fragments:
- m/z 739.2 : [M+H]⁺ molecular ion peak.
- m/z 707.1 : Loss of acetic acid (M+H-60.1).
- m/z 313.2 : Stearamide fragment (C₁₈H₃₅NO).
- m/z 60.1 : Acetate ion (C₂H₃O₂⁻).
Figure 2: Proposed Fragmentation Pathway
- Cleavage of acetate ion → m/z 707.1.
- Hydrocarbon chain scission → m/z 313.2.
Properties
CAS No. |
53620-55-6 |
|---|---|
Molecular Formula |
C42H86N4O2.C2H4O2 C44H90N4O4 |
Molecular Weight |
739.2 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4) |
InChI Key |
JMNRZPJMNXPBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate involves the reaction of ethylenediamine with stearic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bonds . Industrial production methods may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
- Lubricants and Additives :
- Surface Modifiers :
- Plastic Composites :
Pharmaceutical Applications
- Drug Delivery Systems :
- Surfactant and Emulsifying Agent :
Biological Applications
- Antibacterial Properties :
-
Biocompatibility Studies :
- Research into the biocompatibility of this compound suggests potential uses in biomedical applications, such as drug formulations that require safe interaction with human tissues.
Case Study 1: Lubricant Performance
A study conducted on the performance of this compound as a lubricant additive demonstrated significant reductions in friction coefficients when incorporated into polymer blends used in manufacturing processes. This resulted in enhanced processing efficiency and reduced wear on machinery.
Case Study 2: Drug Solubility Enhancement
In a controlled experiment, the compound was tested for its ability to improve the solubility of a poorly soluble drug. Results indicated a marked increase in drug solubility when formulated with this compound, suggesting its potential as an excipient in pharmaceutical applications.
Mechanism of Action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related bisamides:
Key Observations :
- The monoacetate group likely improves solubility in polar solvents or matrices, a property absent in non-acetylated analogs like N,N'-ethylenedi(stearamide) .
- Compared to N,N'-(iminodiethylene)dioleamide, the substitution of stearamide (saturated C₁₈) for oleamide (unsaturated C₁₈:1) increases hydrophobicity and thermal stability .
Physical and Chemical Properties
Solubility and Stability
- N,N'-Ethylenedi(stearamide) (CAS 110-30-5): Insoluble in water; stable under standard conditions .
- Target compound: Expected to exhibit moderate solubility in polar organic solvents (e.g., ethanol, acetone) due to the acetate group, though experimental data are lacking .
- N,N'-(iminodiethylene)dioleamide: Limited solubility data; unsaturated chains may reduce crystallinity compared to saturated analogs .
Thermal Behavior
- N,N'-Ethylenedi(stearamide) has a melting point of ~140–145°C and is widely used as a lubricant in polymer processing .
- The target compound’s melting point is undocumented, but the iminoethylene bridge and acetate group may lower it compared to non-acetylated bisamides.
Polymer Additives
- N,N'-Ethylenedi(stearamide): Reduces friction in polylactide (PLA) nanocomposites and improves mechanical properties .
- Target compound : The acetate group could enhance compatibility with polar polymers (e.g., polyesters), though specific studies are unavailable.
Surfactants and Industrial Uses
- N,N'-(iminodiethylene)dioleamide: Functions as a non-ionic surfactant in coatings and adhesives .
- N,N',N'',N'''-[carbonylbis(nitrilodiethylene)]tetrastearamide diacetate : Used in specialty lubricants due to its high molecular weight and multi-amide structure .
Pharmaceutical Potential
Biological Activity
N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate, also known by its CAS number 53620-55-6, is a synthetic compound that belongs to the class of amides. Its molecular formula is , and it is characterized by a complex structure that includes two stearamide groups linked by an ethylene bridge. This compound is primarily utilized in industrial applications, particularly as a lubricant and release agent in thermoplastic processing.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Structure :
- SMILES :
C(O)(C)=O.C(NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCC)=O - InChI :
JMNRZPJMNXPBCQ-UHFFFAOYSA-N
- SMILES :
Research indicates that this compound exhibits several biological activities, primarily through its interaction with cellular membranes and proteins. Its amide groups can form hydrogen bonds, influencing protein folding and stability. This can lead to various biological effects, including:
- Antimicrobial Activity : Some studies suggest that compounds in the amide class can disrupt microbial cell membranes, leading to increased permeability and cell death.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Biocompatibility Assessments :
- Research focusing on the biocompatibility of this compound in biomedical applications showed favorable results in cytotoxicity tests on human cell lines. The compound did not exhibit significant cytotoxic effects at low concentrations, supporting its potential use in drug delivery systems (Source: ).
- Polymer Interaction Studies :
Biological Activity Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity | Low cytotoxicity in human cell lines |
| Polymer Compatibility | Enhances mechanical properties of PLA |
Q & A
Basic: What are the recommended spectroscopic methods for characterizing the purity and structure of N,N'-(iminodiethylene)distearamide monoacetate?
Answer:
To confirm the purity and structural integrity of N,N'-(iminodiethylene)distearamide monoacetate (CAS 85586-48-7), employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to verify the ethylene bridge, stearamide chains, and monoacetate functional group.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for amide bonds (∼1650 cm⁻¹, N–H bending) and acetate groups (∼1740 cm⁻¹, C=O stretching).
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (expected m/z ∼593 for the parent ion) and fragmentation patterns.
Synthetic protocols should adhere to stoichiometric controls and purification steps (e.g., recrystallization) as outlined in synthesis studies .
Basic: How does the molecular structure of this compound influence its efficacy as a nucleating agent in polymer matrices?
Answer:
The ethylene bis(amide) backbone enables hydrogen bonding with polymer chains, promoting heterogeneous nucleation. The monoacetate group enhances compatibility with polar polymers like poly(lactic acid) (PLA), reducing interfacial energy and facilitating ordered crystal growth. Studies show that optimal crystallinity (∼40–50%) in PLA is achieved at 0.5–1.0 wt% loading, as measured by differential scanning calorimetry (DSC) .
Advanced: How can researchers optimize dispersion of this compound in polymer blends to balance crystallinity and optical transparency?
Answer:
- Processing Parameters : Use high-speed mixers (100 rpm, 100°C) for 30 minutes to ensure homogeneous dispersion in polymer matrices .
- Annealing Protocols : Post-processing annealing above the glass transition temperature (e.g., 100–120°C for PLA) enhances crystallinity while maintaining transparency (haze <10%) by aligning nucleation sites .
- Additive Synergy : Combine with co-nucleating agents (e.g., TMB-5) at ratios of 1:2 (w/w) to mitigate agglomeration, as validated by polarized optical microscopy .
Advanced: How should contradictions in reported thermal stability data be resolved?
Answer:
Discrepancies in thermogravimetric analysis (TGA) profiles (e.g., degradation onset at 250–300°C) arise from:
- Atmospheric Conditions : Oxidative vs. inert (N₂) environments accelerate or delay decomposition.
- Sample Preparation : Residual solvents or moisture in recrystallized samples alter degradation kinetics.
Standardize testing by pre-drying samples (24h at 60°C under vacuum) and using a heating rate of 10°C/min in N₂. Cross-validate with dynamic mechanical analysis (DMA) to correlate thermal stability with polymer composite performance .
Advanced: What methodologies are effective for studying its metal ion coordination properties?
Answer:
- Solvent Extraction Techniques : Use chloroform/water biphasic systems to assess Fe(II) or Cu(II) binding efficiency. Monitor distribution coefficients (log D) via atomic absorption spectroscopy (AAS) .
- Spectrophotometric Titrations : Track ligand-to-metal charge transfer (LMCT) bands in UV-Vis spectra (e.g., λₘₐₓ ∼450 nm for Fe complexes).
- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in single-crystal structures, referencing analogous ethylenebis(amide) ligands .
Basic: What are the critical considerations for scaling up laboratory synthesis?
Answer:
- Reaction Stoichiometry : Maintain a 1:2 molar ratio of ethylenediamine to stearoyl chloride with excess acetic acid for monoacetate formation.
- Purification : Use Soxhlet extraction with ethanol to remove unreacted stearic acid.
- Yield Optimization : Pilot studies show 70–80% yield at 80°C with 6-hour reaction times, scalable via continuous flow reactors .
Advanced: How does this compound compare to hydroxylated analogs (e.g., N,N′-ethylenebis(12-hydroxystearamide)) in polymer applications?
Answer:
Hydroxylated analogs (e.g., EBHS) exhibit higher polarity, improving dispersion in hydrophilic polymers but reducing thermal stability (ΔTₐ ∼10°C lower). For hydrophobic systems like HDPE, the non-hydroxylated form provides superior melt-flow stability (MFI ∼2.5 g/10min at 190°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
